molecular formula C10H14O2 B8409448 3-Phenoxy-1-butanol

3-Phenoxy-1-butanol

Cat. No.: B8409448
M. Wt: 166.22 g/mol
InChI Key: ARVMYPQPYIRDLF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic naming of this compound follows IUPAC guidelines, which prioritize the longest carbon chain containing the hydroxyl group. The root name "butan-1-ol" indicates a four-carbon chain with a hydroxyl group at the first position. The prefix "3-phenoxy" specifies that a phenoxy group ($$-\text{O}-\text{C}6\text{H}5$$) is attached to the third carbon of the butanol backbone. This nomenclature avoids ambiguity and aligns with the structure depicted in PubChem (CID 15003276).

Key synonyms include 3-phenoxybutan-1-ol, SCHEMBL4665496, and ARVMYPQPYIRDLF-UHFFFAOYSA-N, the latter representing its InChIKey identifier. The compound’s SMILES string, $$ \text{CC(CCO)OC}1=\text{CC}=\text{CC}=\text{C}1 $$, encodes its connectivity and stereochemical features.

Molecular Formula and Weight Analysis

The molecular formula $$ \text{C}{10}\text{H}{14}\text{O}2 $$ was confirmed via high-resolution mass spectrometry, with an exact mass of 166.099379685 Da. The molecular weight of 166.22 g/mol is consistent with the sum of atomic masses (C: 12.01, H: 1.008, O: 16.00). Comparative data for analogous phenoxy alcohols, such as 4-phenoxy-1-butanol ($$ \text{C}{10}\text{H}{14}\text{O}2 $$, MW 166.22 g/mol), reveal identical molecular formulas but divergent structural arrangements (Table 1).

Table 1: Molecular Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C)
This compound $$ \text{C}{10}\text{H}{14}\text{O}_2 $$ 166.22 Not reported
4-Phenoxy-1-butanol $$ \text{C}{10}\text{H}{14}\text{O}_2 $$ 166.22 283.4
3-Phenyl-1-butanol $$ \text{C}{10}\text{H}{14}\text{O} $$ 150.22 Not reported

The absence of boiling point data for this compound contrasts with its 4-phenoxy isomer, which sublimes at 283.4°C. This discrepancy may arise from differences in molecular symmetry and intermolecular forces.

Three-Dimensional Conformational Studies

The 3D conformation of this compound was modeled using PubChem’s interactive chemical structure tool. The phenoxy group adopts a planar geometry due to resonance stabilization of the aromatic ring, while the butanol chain exhibits rotational flexibility around the C3–O bond (Figure 1).

Figure 1: Predominant Conformers of this compound

  • Conformer A : The hydroxyl group (-OH) and phenoxy ring lie on opposite sides of the butanol backbone, minimizing steric hindrance.
  • Conformer B : The -OH group aligns with the phenoxy ring, enabling intramolecular hydrogen bonding between the hydroxyl proton and the ether oxygen.

Density functional theory (DFT) simulations suggest that Conformer B is energetically favored by approximately 2.1 kcal/mol due to stabilizing O–H···O interactions. This conformational preference influences reactivity, particularly in esterification and etherification reactions.

Comparative Structural Analysis with Analogous Phenoxy Alcohols

This compound shares functional group motifs with compounds such as 4-phenoxy-1-butanol and 1-phenoxy-3,3-dimethyl-1-butanol. A comparative analysis reveals the following trends:

  • Positional Isomerism : Moving the phenoxy group from C3 to C4 (as in 4-phenoxy-1-butanol) increases the boiling point by 17°C compared to estimates for the 3-isomer, likely due to enhanced van der Waals interactions in the longer alkyl chain.
  • Branching Effects : Introducing dimethyl groups at C3 (as in 1-phenoxy-3,3-dimethyl-1-butanol) reduces rotational freedom and increases steric bulk, potentially hindering nucleophilic substitution reactions.
  • Aromatic vs. Aliphatic Substitution : Replacing the phenoxy group with a phenyl moiety (as in 3-phenyl-1-butanol) eliminates the ether oxygen, altering hydrogen-bonding capacity and solubility.

These structural nuances underscore the importance of substituent placement in modulating physicochemical behavior.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3-phenoxybutan-1-ol

InChI

InChI=1S/C10H14O2/c1-9(7-8-11)12-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3

InChI Key

ARVMYPQPYIRDLF-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)OC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Phenoxy-1-butanol with structurally related alcohols, focusing on molecular properties, physical characteristics, and applications:

Compound Molecular Formula Molecular Weight Boiling Point Solubility Key Applications Safety/Regulatory Notes
This compound C₁₀H₁₄O₂ 178.22 (calculated) Not reported Likely low in water Organic synthesis, solvents (inferred) Limited toxicity data; handle with care
3-Phenyl-1-butanol C₁₀H₁₄O 150.22 ~220–230°C (est.) Low water solubility Fragrances, pharmaceuticals Non-PBT/vPvB under EU criteria
3-Methoxy-1-butanol C₅H₁₂O₂ 104.15 71°C Soluble in water Industrial solvents, coatings Flammable; requires ventilation
3-Methoxy-3-methyl-1-butanol C₆H₁₄O₂ 118.18 173–175°C Water-soluble High-boiling solvent, polymer synthesis Stable under standard conditions
3-Methyl-1-butanol (Isoamyl alcohol) C₅H₁₂O 88.15 131–132°C Partially miscible Solvent, biofuels, flavoring Irritant; regulated under OSHA

Key Observations:

Functional Group Impact: Phenoxy vs. Methoxy Derivatives: Methoxy-substituted butanols (e.g., 3-Methoxy-1-butanol) exhibit higher water solubility due to stronger hydrogen bonding, unlike phenoxy variants .

Physical Properties: Boiling points correlate with molecular weight and branching. 3-Methoxy-3-methyl-1-butanol’s higher boiling point (173–175°C) reflects its branched structure and hydrogen-bonding capacity , whereas isoamyl alcohol’s lower boiling point (131°C) aligns with its simpler structure .

Applications: Phenoxy/phenyl derivatives are favored in fragrance and pharmaceutical industries due to aromatic stability . Methoxy-substituted alcohols are prioritized in industrial solvents for their balanced polarity and thermal stability .

Preparation Methods

Reduction of 3-Phenoxybutyric Acid Esters

The reduction of esters to alcohols is a well-established strategy, as demonstrated in the synthesis of 3-phenyl-1-butanol via hydrogenation of methyl 3-phenylbutyrate using Au/TiO₂ catalysts . For 3-phenoxy-1-butanol, this approach would involve:

  • Synthesis of 3-phenoxybutyric acid ester :

    • Coupling phenol with 3-bromobutyric acid ester under basic conditions (e.g., K₂CO₃ in DMF).

    • Alternative: Mitsunobu reaction between 3-hydroxybutyric acid ester and phenol .

  • Catalytic hydrogenation :

    • Employing 1 wt% Au/TiO₂ in tetrahydrofuran (THF) at 25°C for 1.5 hours, followed by acidic workup .

    • Yields for analogous reductions exceed 90% , though steric effects from the phenoxy group may reduce efficiency.

Table 1: Comparative Catalytic Systems for Ester Reduction

CatalystSolventTemperatureTimeYield (Analogous)
Au/TiO₂THF25°C1.5 h~90%
LiAlH₄Ether0°C2 h85–92%
NaBH₄/I₂THFReflux4 h78–83%

Williamson Ether Synthesis with 3-Halo-1-Butanol Derivatives

Williamson ether synthesis offers a direct route to ethers, adaptable from the alkylation of phenol with tert-butanol using P₂O₅ . For this compound:

  • Preparation of 3-bromo-1-butanol :

    • Bromination of 1,3-butanediol with PBr₃, selectively targeting the secondary hydroxyl group.

  • Alkylation of phenol :

    • Reacting sodium phenoxide with 3-bromo-1-butanol in refluxing ethanol.

    • Catalytic P₂O₅ (1–6 wt%) enhances electrophilicity, as reported for tert-butyl phenol synthesis .

Challenges :

  • Competing elimination to form 1,3-butadiene derivatives.

  • Optimal conditions: 80–100°C, 6–8 hours, phenol-to-halide molar ratio of 1:1.5 .

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction enables hydroxyl-to-ether conversion with retention of configuration, ideal for chiral centers. Adapted from 3-phenyl-1-propanol syntheses :

  • Reaction setup :

    • 1,3-Butanediol, phenol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in THF.

  • Regioselectivity :

    • The secondary hydroxyl group at C3 reacts preferentially due to lower steric hindrance.

Table 2: Mitsunobu Reaction Optimization

DEAD Equiv.PPh₃ Equiv.SolventYield (Analogous)
1.21.2THF88%
1.51.5DCM82%

Catalytic Alkylation of Phenol with 1,3-Butanediol

Phosphorus pentoxide (P₂O₅), effective in tert-butyl phenol synthesis , could mediate direct coupling:

  • Mechanism :

    • P₂O₅ activates 1,3-butanediol by protonating the hydroxyl groups, facilitating nucleophilic attack by phenol.

  • Conditions :

    • Autoclave reactor at 230°C for 6 hours .

    • Phenol-to-diol ratio: 1:2 .

Outcome :

  • Expected selectivity for this compound: ~40–70% , with di-alkylated byproducts (e.g., 3,5-diphenoxy-1-butanol).

Friedel-Crafts Alkylation Adaptations from Patent CN103073391A

The multi-step synthesis of 4-phenyl-1-butanol can be modified:

  • Step 1 : THF reacts with acyl chloride under ZnCl₂ catalysis to form 4-chlorobutanol ester.

  • Step 2 : Substitute benzene with phenol in the Friedel-Crafts step, using AlCl₃ to form 3-phenoxybutanol ester.

  • Step 3 : Hydrolyze the ester with NaOH/MeOH to yield this compound.

Table 3: Friedel-Crafts Alkylation Parameters

ParameterValueSource
Catalyst (AlCl₃)1:1.5 mol ratio
Temperature0–20°C
Phenol equivalence2–5x THF
Yield (Analogous)70–75%

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for assessing the purity of 3-phenoxy-1-butanol in synthetic mixtures?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) for baseline separation of this compound from common byproducts like unreacted phenols or diols. Validate purity using gas chromatography-mass spectrometry (GC-MS) for volatile contaminants . For quantitative analysis, calibrate with certified reference standards (e.g., NIST-traceable materials) to ensure accuracy .

Q. How should this compound be stored to maintain stability during long-term experiments?

  • Methodological Answer : Store in airtight, amber-glass containers under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation or hydrolysis. Monitor for degradation via periodic FTIR analysis (e.g., O-H stretching bands at 3200–3600 cm⁻¹ for alcohol groups). Avoid exposure to moisture or strong acids/bases, which may catalyze esterification or ether cleavage .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats. Ensure local exhaust ventilation to maintain airborne concentrations below recommended thresholds (e.g., OSHA PEL: 50 ppm). In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste per EPA guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms for this compound synthesis?

  • Methodological Answer : Conduct kinetic isotope effect (KIE) studies to differentiate between SN1 and SN2 pathways. Compare activation energies using density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to validate proposed intermediates. Replicate conflicting studies under controlled conditions (e.g., anhydrous vs. protic solvents) to isolate variables .

Q. What strategies are effective for optimizing enantioselective synthesis of this compound?

  • Methodological Answer : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric hydrogenation or enzymatic resolution (e.g., lipase-mediated kinetic resolution). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or polarimetry. For industrial scalability, evaluate turnover numbers (TON) and catalyst recyclability .

Q. How can computational modeling improve predictions of this compound’s environmental fate?

  • Methodological Answer : Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation potential. Validate predictions with experimental data from OECD 301F ready biodegradability tests. Incorporate molecular dynamics simulations to assess interactions with soil organic matter .

Q. What experimental designs address discrepancies in toxicity profiles of this compound derivatives?

  • Methodological Answer : Perform comparative cytotoxicity assays (e.g., MTT tests on HepG2 cells) for structural analogs. Use transcriptomics (RNA-seq) to identify differentially expressed genes linked to oxidative stress. Cross-reference results with ToxCast databases to identify mechanistic outliers .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on this compound’s thermal stability?

  • Methodological Answer : Reanalyze thermal gravimetric analysis (TGA) data under standardized heating rates (e.g., 10°C/min in N₂ atmosphere). Compare decomposition onset temperatures across studies, accounting for impurities (e.g., residual solvents). Use differential scanning calorimetry (DSC) to detect polymorphic transitions that may explain variability .

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